9-Bromo-10-ethynylanthracene
Description
9-Bromo-10-ethynylanthracene is an anthracene derivative functionalized with bromine at the 9-position and an ethynyl group at the 10-position. Anthracene derivatives are widely studied for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) and as intermediates in cross-coupling reactions. The bromine substituent enhances reactivity for Suzuki or Ullmann couplings, while the ethynyl group contributes to π-conjugation extension, influencing optical and electronic behavior.
Properties
Molecular Formula |
C16H9Br |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
9-bromo-10-ethynylanthracene |
InChI |
InChI=1S/C16H9Br/c1-2-11-12-7-3-5-9-14(12)16(17)15-10-6-4-8-13(11)15/h1,3-10H |
InChI Key |
ODQVJPSJCRGFGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-ethynylanthracene typically involves the bromination of anthracene followed by the introduction of an ethynyl group. One common method is the bromination of anthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The brominated product is then subjected to a Sonogashira coupling reaction with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-10-ethynylanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex structures.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended π-conjugated systems.
Scientific Research Applications
9-Bromo-10-ethynylanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it is used in the development of blue-emitting materials for OLEDs.
Fluorescent Probes: Its fluorescence properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Photon Upconversion: It is used in triplet–triplet annihilation upconversion systems to convert low-energy photons into higher-energy photons.
Organic Semiconductors: It serves as a building block for the synthesis of organic semiconductors used in electronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-ethynylanthracene is primarily related to its electronic structure and photophysical properties. The bromine and ethynyl substituents influence the electronic distribution within the anthracene core, affecting its absorption and emission characteristics. In OLEDs, for example, the compound can facilitate efficient charge transport and light emission through its conjugated π-system .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares molecular formulas, substituents, and key physical properties of 9-Bromo-10-ethynylanthracene with structurally related compounds:
Key Observations :
- Substituent Effects : Bulkier groups (e.g., phenanthryl) increase molecular weight and likely reduce solubility compared to smaller substituents like ethynyl or phenyl.
- Melting Points : Bromo-phenyl derivatives (e.g., 9-Bromo-10-phenylanthracene) exhibit lower melting points (~154°C) than nitrovinyl or maleimide-fused anthracenes (e.g., 233–285°C in ), suggesting weaker intermolecular forces in bromo-aryl systems.
Spectroscopic and Optoelectronic Properties
- NMR Shifts: In 10-Phenyl-9-bromoanthracene, aromatic protons resonate at δ 7.35–8.64 .
- IR Spectroscopy : Ethynyl C≡C stretches (~2100 cm⁻¹) would distinguish this compound from nitrovinyl (C=O ~1700 cm⁻¹) or maleimide derivatives (C=O ~1770 cm⁻¹) .
- Optoelectronic Behavior : Anthracene derivatives with electron-withdrawing groups (e.g., ethynyl, nitro) exhibit red-shifted absorption/emission compared to electron-donating substituents (e.g., phenyl) .
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